molecular formula C16H20N2O2 B3005650 Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate CAS No. 2248323-61-5

Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate

Cat. No.: B3005650
CAS No.: 2248323-61-5
M. Wt: 272.348
InChI Key: BVTCVYVFKNPPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrrole derivatives with new functional groups.

Scientific Research Applications

Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of pyrrole derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and benzyl groups enhances its stability and potential for diverse applications.

Properties

IUPAC Name

tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)14-9-13(17)11-18(14)10-12-7-5-4-6-8-12/h4-9,11H,10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTCVYVFKNPPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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